Broad-Spectrum Bactericidal Activity: HD5 Matches Top-Tier Myeloid Defensins Across Gram-Positive and Gram-Negative Panels
In a standardized 96-well turbidimetric assay concurrently testing all six human α-defensins synthesized by identical solid-phase methods, HD5 demonstrated a uniquely balanced antibacterial profile unmatched by any single comparator. Against the Gram-positive pathogen Staphylococcus aureus, HD5 exhibited potency statistically equivalent to HNP2, the most active neutrophil α-defensin in that panel, while against Gram-negative Escherichia coli and Enterobacter aerogenes, HD5 achieved potency equivalent to HNP4, the most potent myeloid defensin against Gram-negative organisms [1]. In stark contrast, HD6—the only other enteric α-defensin—displayed little or no detectable activity against any bacterial strain in the panel, including Bacillus cereus, which was highly susceptible to all five other defensins [2].
| Evidence Dimension | Relative bactericidal potency (vLD90/vLD99 ranking) |
|---|---|
| Target Compound Data | HD5 activity = HNP2-equivalent against S. aureus; HD5 activity = HNP4-equivalent against E. coli and E. aerogenes |
| Comparator Or Baseline | HNP2 (most potent myeloid α-defensin vs S. aureus); HNP4 (most potent myeloid α-defensin vs E. coli and E. aerogenes); HD6 (negligible activity vs all strains) |
| Quantified Difference | HD5 uniquely bridges top-tier Gram-positive and Gram-negative activity profiles; HD6 activity is null (below detection threshold) for all strains tested, including B. cereus |
| Conditions | Kinetic 96-well turbidimetric assay; solid-phase synthesized peptides; tested against S. aureus ATCC 29213, B. cereus ATCC 10876, E. aerogenes ATCC 13048, E. coli ATCC 25922 |
Why This Matters
Procurement of HD5 (versus HNP1-3 or HD6) is essential when experimental designs require a single α-defensin with validated, balanced activity across both Gram-positive and Gram-negative bacterial targets.
- [1] Ericksen B, Wu Z, Lu W, Lehrer RI. Antibacterial activity and specificity of the six human α-defensins. Antimicrob Agents Chemother. 2005;49(1):269-275. doi:10.1128/AAC.49.1.269-275.2005 View Source
- [2] Ericksen B, Wu Z, Lu W, Lehrer RI. Antibacterial activity and specificity of the six human α-defensins. Antimicrob Agents Chemother. 2005;49(1):269-275. doi:10.1128/AAC.49.1.269-275.2005 View Source
